molecular formula C14H19ClN2O4S B1416483 2-chloro-N-{2-[(morpholin-4-ylsulfonyl)methyl]benzyl}acetamide CAS No. 1087784-12-0

2-chloro-N-{2-[(morpholin-4-ylsulfonyl)methyl]benzyl}acetamide

Cat. No. B1416483
M. Wt: 346.8 g/mol
InChI Key: KMICSIPZCUNJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{2-[(morpholin-4-ylsulfonyl)methyl]benzyl}acetamide is a chemical compound with the molecular formula C14H19ClN2O4S and a molecular weight of 346.83 g/mol . It is used in proteomics research and may have specific applications in various contexts.

Scientific Research Applications

  • Phenoxy Acetamide Derivatives

    • Scientific Field : Medicinal Chemistry
    • Application : Phenoxy acetamide and its derivatives (chalcone, indole and quinoline) are studied for their potential as therapeutic candidates .
    • Methods : Techniques in medicinal chemistry and computational chemistry are used to study these compounds and their biological effects .
    • Results : The research is ongoing, and the goal is to design and develop new pharmaceutical compounds .
  • Morpholine Derivatives

    • Scientific Field : Pharmacology
    • Application : Morpholine derivatives are studied for their potential pharmacological actions .
    • Methods : Various chemical techniques are used to synthesize and study these compounds .
    • Results : Several drugs containing a morpholine nucleus are available in the market and have a wide variety of pharmacological activity .

properties

IUPAC Name

2-chloro-N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c15-9-14(18)16-10-12-3-1-2-4-13(12)11-22(19,20)17-5-7-21-8-6-17/h1-4H,5-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMICSIPZCUNJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC=CC=C2CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-({2-[(morpholine-4-sulfonyl)methyl]phenyl}methyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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